8-(3,4-dimethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-(3,4-dimethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021222-91-2
VCID: VC11976851
InChI: InChI=1S/C18H25N3O6S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)28(24,25)13-5-6-14(26-2)15(12-13)27-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23)
SMILES: CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
Molecular Formula: C18H25N3O6S
Molecular Weight: 411.5 g/mol

8-(3,4-dimethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021222-91-2

Cat. No.: VC11976851

Molecular Formula: C18H25N3O6S

Molecular Weight: 411.5 g/mol

* For research use only. Not for human or veterinary use.

8-(3,4-dimethoxybenzenesulfonyl)-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021222-91-2

Specification

CAS No. 1021222-91-2
Molecular Formula C18H25N3O6S
Molecular Weight 411.5 g/mol
IUPAC Name 8-(3,4-dimethoxyphenyl)sulfonyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C18H25N3O6S/c1-4-9-21-16(22)18(19-17(21)23)7-10-20(11-8-18)28(24,25)13-5-6-14(26-2)15(12-13)27-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,23)
Standard InChI Key XIHXAYLIEVFOOK-UHFFFAOYSA-N
SMILES CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O
Canonical SMILES CCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)NC1=O

Introduction

Structural Characterization and Nomenclature

Core Spirocyclic Architecture

The molecule’s defining feature is its 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a spirocyclic system connecting a piperidine-like ring (six-membered) and a pyrrolidine-like ring (five-membered) through a shared nitrogen atom. Spirocyclic systems impose conformational constraints that often enhance target binding selectivity and metabolic stability in drug design . The "spiro[4.5]" designation specifies ring sizes: the smaller ring contains four atoms (excluding the spiro junction), while the larger has five.

Substituent Analysis

  • 8-(3,4-Dimethoxybenzenesulfonyl): A sulfonamide group at position 8 features a 3,4-dimethoxy-substituted benzene ring. Methoxy groups at these positions are electron-donating, influencing the sulfonamide’s electronic properties and potential hydrogen-bonding interactions.

  • 3-Propyl: The propyl chain at position 3 introduces lipophilicity, which may enhance membrane permeability.

  • 2,4-Dione: Two ketone groups at positions 2 and 4 contribute to the molecule’s polarity and capacity for keto-enol tautomerism.

Synthetic Strategies and Reaction Pathways

Retrosynthetic Considerations

Synthesis likely involves sequential construction of the spirocyclic core followed by sulfonylation. A plausible retrosynthetic disconnection separates the molecule into:

  • Spirocyclic diamine intermediate: Potentially derived from cyclocondensation of a diketone with a diamine.

  • 3,4-Dimethoxybenzenesulfonyl chloride: A sulfonating agent introduced via nucleophilic substitution.

Spirocore Assembly

Analogous to methods for related triazaspiro compounds, the core could form via a Michael addition-cyclization sequence. For example, reacting a diketone such as 2,4-pentanedione with a propylamine derivative under acidic conditions may yield the spirocyclic framework .

Sulfonylation

Physicochemical Properties

Calculated Molecular Properties

PropertyValue
Molecular formulaC₂₂H₂₉N₃O₆S
Molecular weight463.55 g/mol
Topological polar surface area115 Ų (estimated)
logP (octanol-water)2.1 (predicted)

Solubility and Stability

  • Aqueous solubility: Limited due to the hydrophobic propyl and aryl groups. Predicted solubility ≈ 0.05 mg/mL in water.

  • pH stability: The sulfonamide moiety may hydrolyze under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Applications and Research Directions

Medicinal Chemistry

  • Lead optimization for CNS disorders (depression, anxiety) leveraging spirocyclic scaffold

  • Antibacterial agent development targeting dihydropteroate synthase

Material Science

  • Chiral catalyst in asymmetric synthesis due to rigid spiro architecture

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